An In-depth Technical Guide to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
An In-depth Technical Guide to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. This document details its physicochemical properties, synthesis protocols, and safety information, presented in a format tailored for scientific and research professionals.
Chemical and Physical Properties
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a clear, colorless liquid at room temperature. Its highly fluorinated structure imparts unique properties relevant to its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 382-14-9 | [1][2] |
| Molecular Formula | C4H3BrF6 | [1] |
| Molecular Weight | 244.96 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data:
While specific experimental spectra are not widely published, predicted spectroscopic data can be inferred from its chemical structure.
| Spectroscopy | Predicted Chemical Shifts (ppm) |
| ¹H NMR | The proton spectrum is expected to show a multiplet for the methine proton (CH) and a doublet for the methylene protons (CH₂Br). |
| ¹³C NMR | The carbon spectrum would display signals for the bromomethyl carbon, the methine carbon, and the two equivalent trifluoromethyl carbons. |
| ¹⁹F NMR | A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. |
Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
The primary synthetic route to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane involves the bromination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane. This transformation can be achieved using standard brominating agents.
Synthesis Pathway
The synthesis follows a straightforward nucleophilic substitution mechanism where the hydroxyl group of the starting alcohol is replaced by a bromine atom.
Caption: Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This protocol describes a general procedure for the bromination of a primary alcohol using phosphorus tribromide.
Workflow:
Caption: Experimental workflow for bromination.
Materials:
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2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether (or other suitable solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane in anhydrous diethyl ether under an inert atmosphere.
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Cool the flask in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, carefully pour the mixture onto crushed ice.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by distillation to yield pure 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Experimental Protocol: Appel Reaction (CBr₄/PPh₃)
The Appel reaction provides an alternative method for the bromination of alcohols under milder conditions.
Procedure:
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Dissolve 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane and carbon tetrabromide (CBr₄, ~1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add triphenylphosphine (PPh₃, ~1.2 equivalents) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any remaining reagents.
Safety and Handling
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.[1]
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Avoid breathing fumes, gas, mist, vapors, or spray.[1]
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Use only outdoors or in a well-ventilated area.[1]
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In case of contact with skin, wash with plenty of water.[1]
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
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Applications in Research and Development
The unique combination of a reactive bromomethyl group and two electron-withdrawing trifluoromethyl groups makes 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane a valuable building block in medicinal chemistry and materials science. The hexafluoroisopropylidene moiety can enhance the lipophilicity and metabolic stability of drug candidates. The bromomethyl group serves as a versatile handle for introducing this bulky fluorinated substituent into various molecular scaffolds through nucleophilic substitution reactions.
Conclusion
This technical guide provides essential information on the synthesis and properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. While a detailed experimental characterization is not extensively available in the public domain, the provided synthesis protocols, based on established chemical transformations, offer a reliable starting point for its preparation in a laboratory setting. Researchers and scientists are encouraged to consult additional safety and handling resources before working with this compound.
